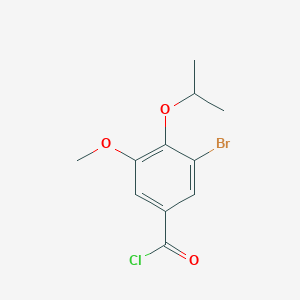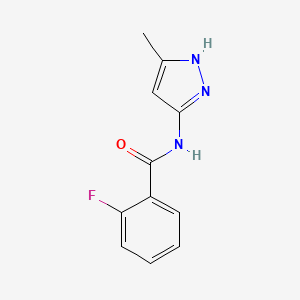
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide
Descripción general
Descripción
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluoro group and a 5-methyl-1H-pyrazol-3-yl moiety
Aplicaciones Científicas De Investigación
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is suggested that there may be significant hydrogen bonding and pi-pi interactions with succinate dehydrogenase (sdh) . These interactions could potentially explain the mechanism of action of the compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluoro-2-(1H-pyrazol-3-yl)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. The compound exhibits strong inhibitory activity against SDH, which is crucial for its potential use as a fungicide . The interaction between this compound and SDH involves hydrogen bonding and π-π interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
This compound has been shown to affect various cellular processes. In particular, it influences cell signaling pathways and gene expression. The compound’s inhibitory effect on SDH disrupts the citric acid cycle, leading to alterations in cellular metabolism . This disruption can result in reduced ATP production and increased oxidative stress, which may affect cell viability and function . Additionally, the compound has been observed to induce changes in gene expression related to stress response and metabolic regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as a competitive inhibitor of SDH, binding to the enzyme’s active site and preventing substrate access . This inhibition is facilitated by hydrogen bonds and π-π interactions between the compound and the enzyme . The resulting inhibition of SDH activity leads to downstream effects on cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibitory effects on SDH activity and consistent alterations in cellular metabolism . In in vivo studies, the compound’s effects on cellular function have been observed to persist over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SDH activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, with a clear dose-response relationship between the compound’s concentration and its biochemical and cellular effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the citric acid cycle. By inhibiting SDH, the compound disrupts the normal flow of metabolites through the cycle, leading to alterations in metabolic flux and metabolite levels . This disruption can affect the overall energy balance within cells and contribute to changes in cellular metabolism . The compound’s interaction with SDH is a key factor in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the mitochondria, where SDH is located . The compound’s distribution within cells is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on SDH . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to the mitochondria . This localization is crucial for the compound’s activity, as it allows for direct interaction with SDH and effective inhibition of the enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzamide: The final step involves coupling the synthesized pyrazole with a benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Corresponding reduced derivatives
Substitution: Substituted benzamide derivatives
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)benzamide
- 3-bromo-N-(1-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of the fluoro group, which enhances its chemical stability and biological activity. The combination of the fluoro group and the pyrazole moiety provides a distinct pharmacophore that can be optimized for various applications .
Propiedades
IUPAC Name |
2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7-6-10(15-14-7)13-11(16)8-4-2-3-5-9(8)12/h2-6H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVADUWUUMGSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232651 | |
| Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-53-3 | |
| Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


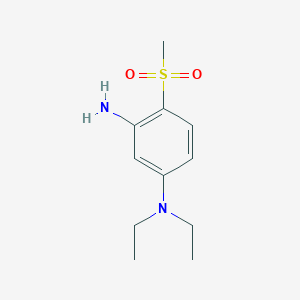
![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1439929.png)
![6-Bromothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1439931.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)
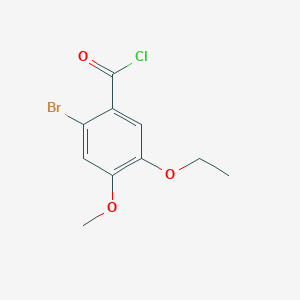
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
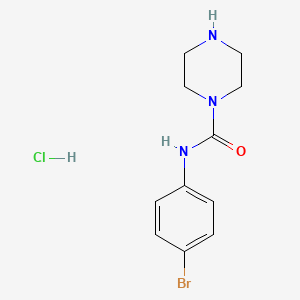
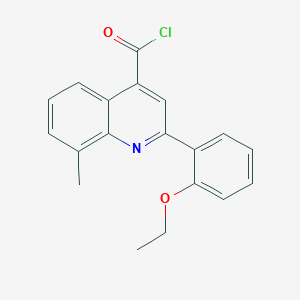
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)
